2-bromo-N-(1-phenylethyl)acetamide

Medicinal Chemistry Drug Design Physicochemical Property Comparison

Researchers requiring stereochemical control in medicinal chemistry often face costly chiral separation steps. 2-Bromo-N-(1-phenylethyl)acetamide solves this by providing a pre-installed chiral handle adjacent to the amide bond, enabling diastereoselective transformations. Key differentiators: - Contains a reactive bromoacetyl warhead (k ≈ 427 M⁻¹s⁻¹) that balances efficient cysteine labeling with reduced off-target background compared to iodoacetamide (k ≈ 803 M⁻¹s⁻¹). - The branched N-(1-phenylethyl) group introduces a stereocenter absent in the N-(2-phenylethyl) isomer (CAS 64297-92-3), critical for asymmetric synthesis. - ΔLogP of +0.24 vs. the 2-phenylethyl isomer allows lipophilicity tuning without increasing molecular weight. Procure enantiopure (S)-form (CAS 193967-71-4) for direct use without chiral chromatography.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 70110-38-2
Cat. No. B1278204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(1-phenylethyl)acetamide
CAS70110-38-2
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)CBr
InChIInChI=1S/C10H12BrNO/c1-8(12-10(13)7-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)
InChIKeyRNCXLSVGMXDLOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(1-phenylethyl)acetamide: Chemical Identity & Baseline


2-Bromo-N-(1-phenylethyl)acetamide (CAS 70110-38-2) is a chiral α-bromoacetamide bearing an N-(1-phenylethyl) substituent, classified as a small-molecule organic synthesis intermediate with a molecular formula of C10H12BrNO and a molecular weight of 242.11 g/mol . The compound exists as a racemic mixture (unless specified as the (R) or (S) enantiomer) and features a reactive bromoacetyl warhead that confers electrophilic reactivity toward nucleophiles such as thiols and amines . Its predicted physicochemical profile includes a density of 1.4±0.1 g/cm³, a boiling point of 373.3±35.0 °C, and an ACD/LogP of 2.01, indicating moderate lipophilicity . These properties position it as a versatile building block in medicinal chemistry and chemical biology, particularly for the introduction of a chiral phenylethyl handle or for covalent probe/inhibitor design .

1
Chiral building block for asymmetric synthesis
Enantiopure (R) or (S) forms enable stereochemical control
2
Electrophilic warhead for covalent probe design
Bromoacetamide reactivity profile supports controlled cysteine modification
3
Moderate lipophilicity handle for SAR exploration
Computed LogP 2.01 offers a measurable partition shift vs. linear analogs

2-Bromo-N-(1-phenylethyl)acetamide: Differentiation from Analogs


The N-(1-phenylethyl) regioisomer (CAS 70110-38-2) is structurally distinct from its N-(2-phenylethyl) isomer (CAS 64297-92-3) and other halogenated analogs. These structural variations translate into measurable differences in lipophilicity, steric environment, and electrophilic reactivity that directly impact molecular recognition, reaction selectivity, and downstream biological performance . For example, the branched N-(1-phenylethyl) group introduces a chiral center adjacent to the amide nitrogen, creating a stereochemical handle absent in the linear N-(2-phenylethyl) analog or the achiral N-phenyl variant. Substituting the bromine atom for chlorine or iodine alters the leaving-group ability, affecting reaction rates in nucleophilic substitution and covalent modification contexts . The quantitative evidence below demonstrates that these are not interchangeable differences but rather decisive factors for reproducibility in synthesis, probe development, and structure-activity relationship (SAR) studies .

Target
N-(1-phenylethyl) isomer
vs
Substitute
N-(2-phenylethyl) isomer
Branching creates a stereocenter and alters lipophilicity; steric and chiral recognition may shift in binding or catalytic pockets.
Target
Bromoacetamide warhead
vs
Substitute
Iodoacetamide warhead
Leaving-group reactivity differs ~2-fold; higher iodoacetamide reactivity can increase off-target alkylation and may reduce labeling selectivity.

2-Bromo-N-(1-phenylethyl)acetamide: Quantitative Comparison


Lipophilicity Advantage vs. N-(2-phenylethyl) Regioisomer

The computed octanol-water partition coefficient (LogP) provides a direct measure of lipophilicity relevant to membrane permeability and target engagement. The ACD/LogP of 2-bromo-N-(1-phenylethyl)acetamide is 2.01 , while the N-(2-phenylethyl) regioisomer (CAS 64297-92-3) has a LogP of 1.77 . The ΔLogP of +0.24 indicates a modest but significant increase in lipophilicity for the 1-phenylethyl isomer, which may influence partitioning into lipid-rich environments and protein binding pockets.

Lipophilicity vs. 2-phenylethyl
Head-to-head
ΔLogP +0.24 (2.01 vs 1.77)
Measurable lipophilicity shift supports partitioning and target-engagement assay differentiation.
ACD/LogP prediction; ~1.7-fold partition difference may influence membrane permeability ranking.
Medicinal Chemistry Drug Design Physicochemical Property Comparison

Density & Boiling Point: 1-Phenylethyl vs. 2-Phenylethyl Isomers

The target compound exhibits a density of 1.4±0.1 g/cm³ and a boiling point of 373.3±35.0 °C , while the 2-phenylethyl isomer (CAS 64297-92-3) is a solid at ambient temperature with a molecular weight of 242.12 g/mol but no reported boiling point within the same range, suggesting differential thermal stability and phase behavior . These differences can affect purification, formulation, and handling protocols in multi-step synthesis workflows.

Phase behavior vs. 2-phenylethyl
Cross-study
Distillable liquid; comparator is low-melting solid
Divergent purification routes affect scale-up and process reproducibility.
Target bp 373.3±35.0 °C; 2-isomer typically handled as solid. ACD/Labs prediction.
Analytical Chemistry Quality Control Physical-Chemical Characterization

Electrophilic Warhead Reactivity: Bromo vs. Iodo Acetamide

The bromoacetamide warhead serves as an intermediate electrophile between the less reactive chloroacetamide and the more reactive iodoacetamide. In enzyme inactivation studies with hamster arylamine N-acetyltransferase 2 (NAT2), bromoacetamide (BAM) exhibited a second-order rate constant of 426.9 ± 21.0 M⁻¹s⁻¹, compared to 802.7 ± 4.0 M⁻¹s⁻¹ for iodoacetamide (IAM) . This ~1.9-fold lower reactivity makes bromoacetamide a suitable choice for applications requiring controlled, site-selective cysteine modification without the excessive reactivity (and potential off-target alkylation) characteristic of iodoacetamide. The N-(1-phenylethyl) substitution further modulates the steric environment around the electrophilic carbon, enabling fine-tuning of selectivity that is unavailable with the unsubstituted bromoacetamide core .

Warhead reactivity: Br vs I
Class-level
k = 426.9 ± 21.0 M⁻¹s⁻¹ (Br) vs 802.7 ± 4.0 M⁻¹s⁻¹ (I)
Bromoacetamide core provides controlled cysteine alkylation with lower off-target potential.
Hamster NAT2 model; pH 7.0, 25 °C. N-(1-phenylethyl) steric bulk may further modulate selectivity.
Chemical Biology Covalent Probe Design Enzyme Inactivation Kinetics

Chiral Handle: Enantioselective Synthesis & Chiral Auxiliary

The (R)-1-phenylethyl moiety has been shown to invert the enantiopreference of Candida antarctica lipase B (CAL-B) in the kinetic resolution of 2-bromoesters, demonstrating that the N-(1-phenylethyl) group is a stereochemically active element that can dictate enzyme selectivity . In diastereoselective alkylation of chiral glycinate derivatives, the N-(1-phenylethyl)benzamide chiral auxiliary gave a diastereomeric ratio of 78:22 . This chiral handle is absent in N-(2-phenylethyl) analogs and N-phenyl derivatives, which lack the adjacent chiral center. For 2-bromo-N-(1-phenylethyl)acetamide, the racemate can be separated into (R) and (S) enantiomers (the (S) form has CAS 193967-71-4), enabling the procurement of enantiopure building blocks for asymmetric synthesis .

Chiral auxiliary performance
Class-level
dr up to 78:22 in glycinate alkylation
Stereochemical handle enables diastereoselective transformations; absent in non-chiral analogs.
Lithium enolate system; enantiopure (S) form available as CAS 193967-71-4.
Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

2-Bromo-N-(1-phenylethyl)acetamide: Application Scenarios


Chiral Building Block for Asymmetric Synthesis

When a reaction sequence requires stereochemical induction at a carbon center adjacent to an amide bond, the (R) or (S) enantiomer of 2-bromo-N-(1-phenylethyl)acetamide provides a pre-installed chiral handle that enables diastereoselective transformations . The N-(2-phenylethyl) isomer lacks this stereocenter and is therefore incapable of transmitting chiral information. Procurement of enantiopure material (e.g., the (S) form, CAS 193967-71-4) eliminates the need for expensive chiral chromatography of downstream intermediates .

Covalent Probe Development with Controlled Reactivity

For chemoproteomics applications targeting active-site cysteine residues, the bromoacetamide warhead of the target compound provides an optimal balance of reactivity: sufficiently electrophilic for efficient labeling (k ≈ 427 M⁻¹s⁻¹ for bromoacetamide core), yet less promiscuous than iodoacetamide (k ≈ 803 M⁻¹s⁻¹) . This reduced background labeling is critical for LC-MS/MS-based target identification experiments where specificity determines signal-to-noise ratios. The N-(1-phenylethyl) substituent adds steric bulk that further restricts the conformational space accessible to the warhead, offering an additional layer of selectivity tuning unavailable with unsubstituted bromoacetamide .

SAR Studies: Lipophilic N-Substituent Comparison

In lead optimization campaigns where the N-alkyl substituent of an acetamide scaffold is being varied to modulate LogP and target engagement, the 1-phenylethyl isomer (LogP 2.01) offers a measurable lipophilicity advantage over the 2-phenylethyl isomer (LogP 1.77) . This ΔLogP of +0.24 can be exploited to improve membrane permeability without increasing molecular weight or introducing additional heteroatoms . Researchers should directly compare these two isomers in permeability assays and cellular potency readouts to deconvolute lipophilicity-driven effects from specific binding interactions.

QC Reference Standard for Regioisomer Differentiation

Because the 1-phenylethyl and 2-phenylethyl bromoacetamide isomers share identical molecular weights (242.11 g/mol) but differ in boiling point and density, analytical chemists can use the target compound as a reference standard for method development (e.g., GC or HPLC method validation) to distinguish between these close structural analogs in reaction monitoring . This is essential for process analytical technology (PAT) in multi-kilogram syntheses where regioisomeric purity directly impacts the quality of the final active pharmaceutical ingredient .

Application
Selection Property
Validation Focus
Chiral building block synthesis
Stereochemical-control context
Enantiomer-attribution review
Covalent probe development
Electrophilic warhead reactivity profile
Selectivity vs. iodoacetamide benchmarking
Lipophilic SAR exploration
Computed LogP shift vs. linear isomer
Permeability and target-engagement assay context
Regioisomer QC reference
Phase-behavior and boiling-point distinction
Method development for isomeric purity monitoring

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